N-[(6-methoxypyridin-3-yl)methyl]-1-morpholin-3-ylpropan-2-amine
Description
N-[(6-methoxypyridin-3-yl)methyl]-1-morpholin-3-ylpropan-2-amine is a synthetic organic compound characterized by its unique structure, which includes a methoxypyridine moiety, a morpholine ring, and a propan-2-amine backbone
Properties
IUPAC Name |
N-[(6-methoxypyridin-3-yl)methyl]-1-morpholin-3-ylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-11(7-13-10-19-6-5-15-13)16-8-12-3-4-14(18-2)17-9-12/h3-4,9,11,13,15-16H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKHEMBCSPCMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1COCCN1)NCC2=CN=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-methoxypyridin-3-yl)methyl]-1-morpholin-3-ylpropan-2-amine typically involves multiple steps:
Formation of the Methoxypyridine Intermediate: The starting material, 6-methoxypyridine-3-carbaldehyde, is synthesized through the methoxylation of pyridine derivatives.
Reductive Amination: The methoxypyridine intermediate undergoes reductive amination with morpholine and a suitable reducing agent such as sodium triacetoxyborohydride to form the morpholinyl intermediate.
Alkylation: The morpholinyl intermediate is then alkylated with 1-bromo-2-propanamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(6-methoxypyridin-3-yl)methyl]-1-morpholin-3-ylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxypyridine moiety, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(6-methoxypyridin-3-yl)methyl]-1-morpholin-3-ylpropan-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in the study of biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of N-[(6-methoxypyridin-3-yl)methyl]-1-morpholin-3-ylpropan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxypyridine moiety may facilitate binding to aromatic residues in the target protein, while the morpholine ring can enhance solubility and bioavailability. The propan-2-amine backbone provides structural flexibility, allowing the compound to adopt conformations that optimize binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-[(6-methoxypyridin-3-yl)methyl]-1-piperidin-3-ylpropan-2-amine: Similar structure but with a piperidine ring instead of morpholine.
N-[(6-methoxypyridin-3-yl)methyl]-1-pyrrolidin-3-ylpropan-2-amine: Contains a pyrrolidine ring instead of morpholine.
N-[(6-methoxypyridin-3-yl)methyl]-1-azepan-3-ylpropan-2-amine: Features an azepane ring instead of morpholine.
Uniqueness
N-[(6-methoxypyridin-3-yl)methyl]-1-morpholin-3-ylpropan-2-amine is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties such as increased solubility and stability. This makes it particularly valuable in applications where these properties are critical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
